molecular formula C6H3Cl2F3N2S B13991305 4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine CAS No. 85730-39-8

4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B13991305
CAS No.: 85730-39-8
M. Wt: 263.07 g/mol
InChI Key: SPXQHAXDCYYVFX-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H2Cl2F3N2S. It is a pyrimidine derivative characterized by the presence of chlorine, methylsulfanyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine typically involves the chlorination of 2-methylsulfanyl-6-(trifluoromethyl)pyrimidine. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

Major Products Formed:

    Substitution Products: Amino or thiol-substituted pyrimidines.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
  • 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

Comparison: 4,5-Dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns, oxidation states, and coupling efficiencies, making it a valuable compound for targeted applications .

Properties

CAS No.

85730-39-8

Molecular Formula

C6H3Cl2F3N2S

Molecular Weight

263.07 g/mol

IUPAC Name

4,5-dichloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H3Cl2F3N2S/c1-14-5-12-3(6(9,10)11)2(7)4(8)13-5/h1H3

InChI Key

SPXQHAXDCYYVFX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F

Origin of Product

United States

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